3,6-Dichloro-2-(difluoromethoxy)benzoic acid

Herbicide Development Physicochemical Profiling Structure-Activity Relationship

Researchers needing a precise, regioisomerically pure benzoic acid scaffold for SAR studies often encounter limited availability. 3,6-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 1803712-69-7) delivers validated 3,6-dichloro-2-difluoromethoxy substitution, distinct from Dicamba and other isomers. This ensures reproducible results in herbicide discovery and medicinal chemistry. Key supply advantages: - 95% purity as a robust research building block. - Free carboxylic acid handle for direct amide/ester library synthesis. - Sourced from major chemical hubs with global logistics support.

Molecular Formula C8H4Cl2F2O3
Molecular Weight 257.01 g/mol
CAS No. 1803712-69-7
Cat. No. B1449011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-(difluoromethoxy)benzoic acid
CAS1803712-69-7
Molecular FormulaC8H4Cl2F2O3
Molecular Weight257.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)C(=O)O)OC(F)F)Cl
InChIInChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(10)6(15-8(11)12)5(3)7(13)14/h1-2,8H,(H,13,14)
InChIKeyGSSOSJZSAYXWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-(difluoromethoxy)benzoic Acid: Overview and Differentiation from Dicamba Analogs


3,6-Dichloro-2-(difluoromethoxy)benzoic acid (CAS 1803712-69-7) is a halogenated benzoic acid derivative characterized by chlorine atoms at the 3- and 6-positions and a difluoromethoxy group at the 2-position . This compound serves as a crucial building block in the synthesis of pharmaceutical compounds and agrochemicals, with its unique substitution pattern enabling distinct reactivity and potential biological activities . The difluoromethoxy moiety, in particular, is recognized for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability [1]. As a research chemical, it is offered by multiple vendors with a typical purity specification of 95% .

Why 3,6-Dichloro-2-(difluoromethoxy)benzoic Acid Cannot Be Substituted


The precise substitution pattern of 3,6-dichloro-2-(difluoromethoxy)benzoic acid critically determines its chemical and biological behavior, making direct substitution with regioisomers or the parent herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) invalid for rigorous research and development . Isomers such as 2,4-dichloro-6-(difluoromethoxy)benzoic acid (CAS 1805124-55-3) and 2,5-dichloro-3-(difluoromethoxy)benzoic acid (CAS 1806275-57-9) share the same molecular formula but exhibit different spatial arrangements, leading to altered steric and electronic environments that can drastically affect receptor binding, metabolic pathways, and overall efficacy . Furthermore, the replacement of the methoxy group (-OCH3) in Dicamba with a difluoromethoxy group (-OCHF2) introduces distinct physicochemical properties, including increased lipophilicity and altered metabolic stability, which are known to influence bioactivity and environmental fate [1]. Therefore, for applications requiring precise structure-activity relationships or specific synthetic transformations, only the designated CAS 1803712-69-7 compound provides the validated chemical identity and performance characteristics.

3,6-Dichloro-2-(difluoromethoxy)benzoic Acid: Key Comparative Evidence


Predicted pKa and Lipophilicity vs Dicamba

The introduction of a difluoromethoxy group at the 2-position, as opposed to the methoxy group in Dicamba (3,6-dichloro-2-methoxybenzoic acid), is predicted to significantly alter key physicochemical properties. For the target compound, the predicted acid dissociation constant (pKa) is 1.48 ± 0.41, indicating a stronger acid compared to Dicamba, which has a reported pKa of approximately 1.97 [1]. This lower pKa value suggests greater ionization at physiological and environmental pH, potentially affecting solubility, membrane permeability, and overall bioavailability. Furthermore, the replacement of a methoxy group (-OCH3) with a difluoromethoxy group (-OCHF2) is a well-established strategy to increase lipophilicity, typically resulting in a higher logP value, which can enhance passive diffusion across biological membranes [2].

Herbicide Development Physicochemical Profiling Structure-Activity Relationship

Herbicidal Activity in Greenhouse Assays vs Dicamba

In a direct comparative study, the herbicidal activity of 3,6-dichloro-2-(difluoromethoxy)benzoic acid (as a representative fluorine analog of Dicamba) was evaluated alongside the parent herbicide Dicamba against a panel of common weed species [1]. While full dose-response data are not publicly available, the study's abstract indicates that the fluorine analogs, including the target compound, demonstrated 'comparable or slightly altered' activity profiles relative to Dicamba in post-emergence greenhouse trials [1]. This finding confirms that the difluoromethoxy substitution does not abolish herbicidal activity but rather modulates it, offering a potential avenue for developing novel herbicides with differentiated weed control spectra or resistance profiles.

Herbicide Screening Agrochemical Discovery Pesticidal Activity

Synthetic Versatility for Amide and Ester Derivatives

The carboxylic acid functionality of 3,6-dichloro-2-(difluoromethoxy)benzoic acid provides a robust handle for further derivatization. Unlike its methyl ester analog (Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate), which is a pre-activated form, the free acid can be directly coupled with amines or alcohols using standard coupling reagents to generate a diverse library of amides and esters . This flexibility is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around the difluoromethoxybenzoic acid scaffold. In contrast, regioisomeric acids, such as 2,4-dichloro-6-(difluoromethoxy)benzoic acid, would yield derivatives with different spatial orientations, potentially leading to divergent biological activities . The target compound's specific substitution pattern has been exploited in the synthesis of novel quaternary ammonium salts with evaluated fungicidal and herbicidal activities [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Multi-Vendor Commercial Availability

3,6-Dichloro-2-(difluoromethoxy)benzoic acid is commercially available from several established chemical suppliers, including AKSci, Matrix Scientific, and Leyan, with a consistent minimum purity specification of 95% . This multi-vendor availability ensures a reliable and competitive supply chain for research and development programs. In contrast, some regioisomers, such as 2,5-dichloro-4-(difluoromethoxy)benzoic acid (CAS 1803817-86-8), may be listed by fewer vendors or require custom synthesis, potentially leading to longer lead times and higher costs . The target compound's established commercial footprint reduces procurement risk and accelerates project timelines.

Chemical Procurement Supply Chain Quality Control

3,6-Dichloro-2-(difluoromethoxy)benzoic Acid: Research and Industrial Applications


SAR Studies in Herbicide Discovery

The distinct physicochemical properties and altered herbicidal activity of 3,6-dichloro-2-(difluoromethoxy)benzoic acid compared to Dicamba make it an essential tool for SAR investigations in herbicide discovery [1]. Researchers can use this compound to systematically probe how the replacement of a methoxy group with a difluoromethoxy group affects weed control spectrum, crop safety, and environmental fate. The compound's commercial availability at 95% purity ensures reproducible results across experiments .

Synthesis of Fluorinated Pharmaceutical Intermediates

The free carboxylic acid handle of 3,6-dichloro-2-(difluoromethoxy)benzoic acid enables its direct use as a building block for constructing diverse amide and ester libraries in medicinal chemistry . The difluoromethoxy group is a privileged motif in drug design, known to enhance metabolic stability and modulate lipophilicity, making this compound a valuable starting material for generating novel bioactive molecules [1].

Novel Quaternary Ammonium Salt Fungicides and Herbicides

The specific substitution pattern of 3,6-dichloro-2-(difluoromethoxy)benzoic acid has been successfully employed in the synthesis of new quaternary ammonium salts with demonstrated fungicidal and herbicidal activities [2]. This precedent validates the compound's utility as a scaffold for designing next-generation crop protection agents with potentially improved efficacy and resistance profiles.

Comparative Agrochemical Formulation Studies

Given its predicted lower pKa and higher lipophilicity relative to Dicamba, 3,6-dichloro-2-(difluoromethoxy)benzoic acid is an ideal candidate for formulation studies aimed at optimizing herbicide delivery and reducing off-target movement [1]. Its physicochemical profile may lead to different behavior in various formulation types (e.g., salts, esters) and application conditions, providing a basis for developing more effective and environmentally benign products.

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